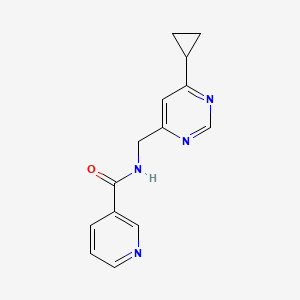![molecular formula C15H20ClNO3S B2438593 (1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2191213-55-3](/img/structure/B2438593.png)
(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H20ClNO3S and its molecular weight is 329.84. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Chemical Transformations and Derivatives: The study of related compounds demonstrates various chemical transformations. For instance, the reduction of certain bicyclic compounds leads to the formation of analogs with different functional groups, indicating the versatility in synthesizing related molecules (Kitchin & Stoodley, 1973). Additionally, the synthesis of potential metabolites of brain imaging agents shows the applicability of such compounds in neuroimaging studies (Andersen et al., 1997).
- Crystal Structure Characterization: Detailed crystallographic studies provide insights into the molecular configurations and intermolecular interactions. This is exemplified in the work on the gold(III) tetrachloride salt of a related molecule, where the crystal structure was analyzed to understand the molecular geometry and bonding interactions (Wood, Brettell, & Lalancette, 2007).
Chemical Reactions and Mechanisms
- Nucleophilic Reactions: Studies involving the reaction of related bicyclic compounds with nucleophilic reagents have demonstrated the reactivity and potential for functional group modification. These reactions are pivotal for creating more complex derivatives and understanding reaction mechanisms (Chlenov, Salamonov, & Tartakovskii, 1976).
- Atom-Transfer Radical Cyclizations: The use of specific bicyclic scaffolds in atom-transfer radical cyclizations opens avenues for synthesizing novel compounds with diverse functionalities, as shown in studies using methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate (Flynn, Zabrowski, & Nosal, 1992).
Applications in Medicinal Chemistry
- Synthesis of Analgetic Compounds: Research into azabicycloalkanes, which share structural similarities, has led to the synthesis of compounds with analgetic and narcotic antagonist activities. These findings are significant for developing new pharmaceuticals (Takeda et al., 1977).
Stereochemistry and Asymmetric Synthesis
- Stereochemical Analysis and Synthesis: The synthesis and study of various esters derived from structurally related compounds, including their stereochemistry and conformational behavior, contribute to the field of asymmetric synthesis, which is crucial for creating specific enantiomers of medicinal compounds (Izquierdo et al., 1991).
Eigenschaften
IUPAC Name |
8-(3-chloro-4-methylphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-10-3-6-14(9-15(10)16)21(18,19)17-11-4-5-12(17)8-13(7-11)20-2/h3,6,9,11-13H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWIXDGGALPJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2438521.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2438522.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2438523.png)

![6-Tert-butyl-2-[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2438526.png)


